Big Endothelin-1 fragment (22-38) (human)

説明

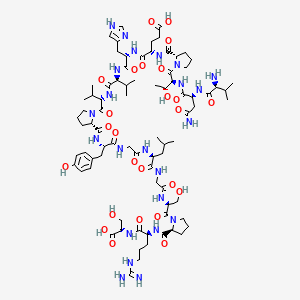

Big Endothelin-1 (22-38), human is derived from human, is the 22-38 fragment of Big Endothelin-1 (ET-1) (1-38). Big ET-1 (1-38) is a propeptide of ET-1, which has potent and long-lasting vasoconstrictor effects . It undergoes a specific enzymatic cleavage of the 38 amino acid chain to form ET-1 (1-21) and the C-terminal fragment Big ET-1 (22-38) .

Synthesis Analysis

The synthesis of Big Endothelin-1 (22-38), human involves the processing of a precursor by a furin-type proprotein convertase to an inactive intermediate, big ET-1 . This process is mainly regulated at the gene transcription level .Chemical Reactions Analysis

The metabolism of Big Endothelin-1 (22-38), human in the human circulation is related to the production of endothelin-1 (1-21) . The in vivo half-lives of circulating plasma Big ET-1 (1-38) were 6.6 +/- 0.3 min for the initial phase and 23 +/- 1.4 min for the late phase. The corresponding half-lives of Big ET-1 (22-38) were considerably shorter, being 0.9 +/- 0.03 min (P < 0.01) and 3.1 +/- 0.4 min (P < 0.01), respectively .科学的研究の応用

Understanding the Biosynthesis and Function

Big Endothelin-1 (Big ET-1) is a precursor to the biologically active endothelins, undergoing proteolysis to yield biologically inactive intermediates. The process involves the synthesis of precursor proteins, which are then processed at specific amino acid residues, releasing the intermediate Big ET-1. The active endothelins, crucial for various biological actions, are generated by the hydrolysis of the Big ET-1. This biosynthesis is fundamental in understanding the physiological role of endothelins, especially in vascular functions and the regulation of blood pressure and blood flow (Corder, 2001).

Role in Cardiovascular Health and Disease

Big ET-1, after being processed to endothelin-1, plays significant roles in the cardiovascular system. Endothelin-1 is a potent vasoconstrictor, involved in maintaining vascular tone and blood pressure. Elevated levels of Big ET-1 and endothelin-1 have been observed in heart failure, indicating the activation of the endothelin system in failing hearts. The interaction of endothelin-1 with its receptors, ET-A and ET-B, and the subsequent biological actions, including vasoconstriction, inotropic effects, and modulation of salt and water homeostasis, are crucial in cardiovascular health and disease. This suggests the potential therapeutic importance of targeting the endothelin system in cardiovascular conditions (Giannessi, Del Ry, & Vitale, 2001).

Insights into Proteolytic Processing Patterns

The proteolytic processing of the endothelin-1 precursor has been studied to understand the various peptides derived from it in vivo. Research has shown that, besides Big ET-1 and endothelin-1, stable proET-1 fragments are generated. These fragments, due to their stability and concentration, might serve as diagnostic markers, providing insights into the release of endothelin-1 and potentially guiding therapeutic measures (Struck, Morgenthaler, & Bergmann, 2005).

Investigating the Endothelin Pathway in Specific Cell Lines

Studies have explored the endothelin pathway in specific cell lines, such as the human alveolar epithelial cell line A549 and human umbilical vein endothelial cells (HUVEC). These investigations reveal the intricate mechanisms of endothelin production and release, the expression of various components of the endothelin system, and their potential implications in disease and drug discovery (Deprez-Roy et al., 2000).

作用機序

Target of Action

The primary target of the Big Endothelin-1 fragment (22-38) (human) is the Endothelin-1 (ET-1) . ET-1 is a potent vasoconstrictor, and the Big Endothelin-1 fragment (22-38) is a part of its propeptide .

Mode of Action

Big Endothelin-1 fragment (22-38) (human) is derived from the 22-38 fragment of Big Endothelin-1 (ET-1) (1-38). The Big ET-1 (1-38) is a propeptide of ET-1, which has potent and long-lasting vasoconstrictor effects . It undergoes a specific enzymatic cleavage of the 38 amino acid chain to form ET-1 (1-21) and the C-terminal fragment Big ET-1 (22-38) .

Biochemical Pathways

The Big Endothelin-1 fragment (22-38) (human) induces the release of prostacyclin (PGI2) from rabbit, guinea pig, and rat lungs . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, thus playing a crucial role in the regulation of vascular tone.

Pharmacokinetics

It’s known that the fragment can produce a significant rise in left ventricular systolic pressure (lvsp) in anesthetized rabbits when administered intra-arterially .

Result of Action

The Big Endothelin-1 fragment (22-38) (human) has been shown to produce a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits . It has no antiaggregatory properties for platelets induced by adp in rabbits .

Action Environment

It’s known that its vasoconstrictor effects can be enhanced by the cyclooxygenase inhibitor indomethacin .

Safety and Hazards

生化学分析

Biochemical Properties

Big Endothelin-1 fragment (22-38) (human) has been found to interact with various enzymes and proteins. It induces the release of prostacyclin (PGI2) from rabbit, guinea pig, and rat lungs . This interaction suggests that Big Endothelin-1 fragment (22-38) (human) plays a role in the regulation of vascular tone .

Cellular Effects

Big Endothelin-1 fragment (22-38) (human) has been shown to have significant effects on cellular processes. For example, it produces a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits . It has no antiaggregatory properties for platelets induced by ADP in rabbits .

Molecular Mechanism

The molecular mechanism of action of Big Endothelin-1 fragment (22-38) (human) involves its interaction with various biomolecules. It is derived from a specific enzymatic cleavage of the 38 amino acid chain of Big Endothelin-1 to form ET-1 (1-21) and the C-terminal fragment Big Endothelin-1 (22-38) .

Dosage Effects in Animal Models

In animal models, Big Endothelin-1 fragment (22-38) (human) has been shown to produce a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits at a dosage of 3 nM/kg

特性

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H125N23O25/c1-38(2)28-48(65(113)87-34-59(110)91-52(35-104)76(124)101-25-11-15-54(101)71(119)92-46(14-10-24-86-80(83)84)67(115)97-53(36-105)79(127)128)90-58(109)33-88-66(114)49(29-43-18-20-45(107)21-19-43)95-73(121)56-17-12-26-102(56)77(125)63(41(7)8)99-75(123)62(40(5)6)98-69(117)50(30-44-32-85-37-89-44)94-68(116)47(22-23-60(111)112)93-72(120)55-16-13-27-103(55)78(126)64(42(9)106)100-70(118)51(31-57(81)108)96-74(122)61(82)39(3)4/h18-21,32,37-42,46-56,61-64,104-107H,10-17,22-31,33-36,82H2,1-9H3,(H2,81,108)(H,85,89)(H,87,113)(H,88,114)(H,90,109)(H,91,110)(H,92,119)(H,93,120)(H,94,116)(H,95,121)(H,96,122)(H,97,115)(H,98,117)(H,99,123)(H,100,118)(H,111,112)(H,127,128)(H4,83,84,86)/t42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+,63+,64+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYRNUOCVAYNNI-REJYVRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H125N23O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124932-61-2 | |

| Record name | 124932-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)